molecular formula C19H16F3NO5S B2971047 1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797891-07-6

1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2971047
CAS No.: 1797891-07-6
M. Wt: 427.39
InChI Key: HSTUDEFIWZUHKO-UHFFFAOYSA-N
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Description

This compound belongs to the spirocyclic isobenzofuran-piperidinone family, characterized by a fused bicyclic system where the isobenzofuran-1(3H)-one core is connected to a piperidine ring via a spiro carbon.

Properties

IUPAC Name

1'-[4-(trifluoromethoxy)phenyl]sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO5S/c20-19(21,22)27-13-6-8-14(9-7-13)29(25,26)23-11-3-10-18(12-23)16-5-2-1-4-15(16)17(24)28-18/h1-2,4-9H,3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTUDEFIWZUHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a spiro compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C19H16F3NO5S
  • CAS Number : 1797891-07-6
  • Molecular Weight : 413.39 g/mol

The presence of a trifluoromethoxy group and a sulfonyl moiety contributes to its unique properties, potentially influencing its interaction with biological targets.

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds with spiro configurations have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, possibly by inhibiting key enzymes involved in inflammation.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study on spiro compounds indicated that they possess significant antiproliferative effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and modulation of cell signaling pathways associated with cancer progression .
  • Anti-inflammatory Mechanisms :
    • Research highlighted that similar compounds could inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
  • In Vivo Studies :
    • In murine models, compounds with similar structures were tested for their efficacy in reducing tumor size and improving survival rates. Results showed a marked decrease in tumor volume compared to control groups, supporting their potential as therapeutic agents .

Comparative Activity Table

Activity Type Mechanism Reference
AntitumorInduces apoptosis, inhibits cell cycle
Anti-inflammatoryModulates cytokine production
NeuroprotectivePotential modulation of neurotransmitter receptors

Comparison with Similar Compounds

Structural Analogues in the Spiro[isobenzofuran-piperidin]-3-one Family

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
Target: 1'-((4-(Trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one C₁₉H₁₆F₃NO₅S 427.4* 4-(Trifluoromethoxy)phenylsulfonyl High lipophilicity (predicted XlogP ~4.3); potential enzyme inhibition
1'-(Phenylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one C₁₈H₁₇NO₄S 343.4 Phenylsulfonyl Lower molecular weight; reduced electron-withdrawing effects
1'-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one C₁₉H₁₇Cl₂NO₄S 426.3 2,4-Dichloro-5-methylphenylsulfonyl Increased halogen content; enhanced steric bulk
1'-(5-Trifluoromethyl-1H-benzimidazol-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one C₂₀H₁₆F₃N₃O₂ 387.4 5-Trifluoromethylbenzimidazolyl Dual spiro-heterocyclic system; targets GPCRs (e.g., Neuropeptide Y receptor)

*Note: Molecular weight calculated based on analogous compounds in .

Key Observations :

Substituent Effects: The trifluoromethoxy group in the target compound enhances lipophilicity and metabolic resistance compared to the phenylsulfonyl analog .

Biological Relevance: The benzimidazole-containing analog (C₂₀H₁₆F₃N₃O₂) demonstrates activity against Neuropeptide Y receptors, suggesting spiro-piperidinones may broadly target GPCRs .

Functional Comparison with Spiro-Isobenzofuran-Xanthenones

Table 2: Optical and Electronic Properties of Fluorescent Spiro Derivatives
Compound Name Absorption λ_max (nm) Emission λ_max (nm) Quantum Yield Application Reference
3',6'-Bis(4-(dimethylamino)phenyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one 560 620 0.78 Near-infrared imaging
3',6'-Di(azetidin-1-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one 520 590 0.65 Molecular probes
Target Compound N/A N/A N/A Enzyme inhibition (hypothesized)
Key Observations :
  • Fluorescent spiro-xanthenones (e.g., ) exhibit tunable absorption/emission profiles driven by electron-donating substituents (e.g., dimethylamino, azetidinyl).
  • The target compound lacks conjugated aromatic extensions, limiting optical activity but favoring enzyme interaction via sulfonyl and trifluoromethoxy groups.

Q & A

Basic: What are the common synthetic routes for preparing 1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A key step is the formation of the spirocyclic core via condensation of isobenzofuran-1(3H)-one derivatives with piperidine intermediates. For example, Parham et al. (1976) describe spiro[isobenzofuran-1(3H),4'-piperidin]-3-one synthesis using Friedel-Crafts alkylation or cyclization under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) . Subsequent sulfonylation with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) yields the target compound. Key reagents and conditions include:

StepReagents/ConditionsYieldReference
Spiro core formationIsobenzofuranone + piperidine derivative, H₂SO₄, 80°C60–75%
Sulfonylation4-(Trifluoromethoxy)benzenesulfonyl chloride, Et₃N, DCM, RT70–85%

Advanced: How can reaction conditions for spiro core formation be optimized using Design of Experiments (DoE)?

Methodological Answer:
DoE can systematically optimize variables like temperature, catalyst loading, and solvent polarity. For example, in flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation), parameters such as residence time and reagent stoichiometry are adjusted to maximize yield and purity . A Plackett-Burman or central composite design (CCD) is recommended to identify critical factors. Computational tools (e.g., JMP or MODDE) can model interactions between variables and predict optimal conditions. Post-reaction analysis via HPLC (e.g., using Chromolith columns) ensures reproducibility .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign spirocyclic protons (δ 3.5–4.5 ppm for piperidine protons) and sulfonyl group absence of protons. Aromatic protons from the trifluoromethoxy phenyl group appear at δ 7.2–7.8 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₂₀H₁₇F₃NO₅S: 448.0832) with <2 ppm error .
  • FT-IR : Peaks at 1350–1300 cm⁻¹ (S=O stretch) and 1150–1100 cm⁻¹ (C-F stretch) .

Advanced: How can DFT/TDDFT calculations predict electronic properties and reactivity?

Methodological Answer:
Density functional theory (DFT) using B3LYP/6-311G(d,p) basis sets calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Time-dependent DFT (TDDFT) models UV-Vis absorption spectra by simulating electronic transitions. For example, xanthene-based spiro compounds show λmax shifts correlated with electron-withdrawing groups (e.g., -SO₂-), validated against experimental data . Software: Gaussian 16 or ORCA.

Basic: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

  • Enzyme inhibition : Test against AKR1C3 or similar enzymes via fluorescence-based assays (e.g., NADPH depletion at 340 nm) .
  • Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) using 1–100 µM compound concentrations .
  • Solubility : Use shake-flask method with HPLC-UV quantification in PBS (pH 7.4) .

Advanced: How to resolve contradictions between experimental and computational data?

Methodological Answer:
Discrepancies (e.g., λmax predictions vs. experimental UV-Vis) require:

Control experiments : Verify purity via LC-MS and exclude solvent effects .

Basis set adjustment : Switch to CAM-B3LYP or M06-2X for better charge-transfer accuracy .

Solvent modeling : Include implicit solvent models (e.g., PCM) in DFT calculations .

Basic: How to analyze stability under physiological conditions?

Methodological Answer:

  • Hydrolytic stability : Incubate in PBS (pH 7.4 and 1.2) at 37°C for 24h, monitor degradation via HPLC .
  • Photostability : Expose to UV light (320–400 nm) and quantify remaining compound using LC-MS .

Advanced: What strategies improve selectivity in enzyme inhibition?

Methodological Answer:

  • Structure-activity relationship (SAR) : Modify substituents on the sulfonyl or trifluoromethoxy group. For example, bulkier groups reduce off-target effects .
  • Co-crystallization : Obtain X-ray structures of compound-enzyme complexes to guide rational design (e.g., halogen bonding with active-site residues) .

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